molecular formula C19H34BNO4 B13891506 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13891506
M. Wt: 351.3 g/mol
InChI Key: JCHYNORWRKBSDQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a boronate ester group

Preparation Methods

The synthesis of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is a key feature in its biological activity. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar compounds include other boronate esters and spirocyclic compounds. For example:

The uniqueness of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate lies in its spirocyclic structure, which imparts specific properties that are not found in linear or monocyclic compounds.

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3

InChI Key

JCHYNORWRKBSDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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